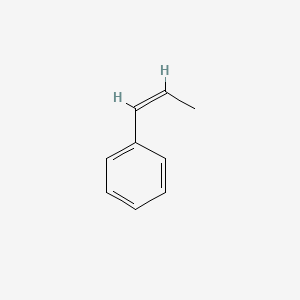

cis-Propenylbenzene

Übersicht

Beschreibung

Cis-Propenylbenzene, also known as (Z)-1-Phenylpropene, is a hydrocarbon compound . It is a colorless liquid noted for its sweet, aromatic scent . It serves multiple roles in industrial applications, being used as a solvent, a lubricant, and a starting material for the synthesis of other compounds .

Synthesis Analysis

This compound is a precursor in the synthesis of diverse compounds like polymers, drugs, and dyes . It has been studied in the context of hydrogenation and isomerization over a 1% Pt/alumina catalyst . The synthesis references can be found in Synthetic Communications, 14, p. 377, 1984 DOI: 10.1080/00397918408062837 and Synthesis, p. 784, 1975 .Molecular Structure Analysis

The molecular formula of this compound is C9H10 . It has a molecular weight of 118.1757 . The IUPAC Standard InChI is InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- .Chemical Reactions Analysis

The hydrogenation and isomerization of this compound have been investigated . When reacted individually, the cis-isomer gave the fastest rate of hydrogenation . All isomers gave high selectivity to phenylpropane, with isomerization controlled by thermodynamic constraints .Physical and Chemical Properties Analysis

This compound has a boiling point of 175 ºC . It contains a total of 19 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen

Anodic Oxidation in Chemical Synthesis

Anodic oxidation of cis/trans mixtures of methoxylated propenylbenzenes can preferentially react with the trans-isomer, providing a method to obtain pure cis-propenylbenzene derivatives. This technique is valuable in the preparation of specific cis-isomers for various chemical applications (Gates & Swenton, 1992).

Microbial Transformation in Flavour Production

This compound is a common compound used in flavor production. Microbial transformation has emerged as a significant method for producing natural flavors. This environmentally friendly approach, utilizing microbial metabolism, is gaining attention for producing flavors like vanillin, a high-value aromatic compound (Xu, Hua & Ma, 2007).

Thermal Behaviour Studies

The thermal behavior of this compound has been studied, revealing insights into isomerization and structural transformations at high temperatures. Such studies are crucial for understanding the stability and reactivity of this compound under various conditions (Heimgartner, Hansen & Schmid, 1972).

Biotransformation in Aroma Compound Synthesis

Biotransformation of propenylbenzenes by specific bacterial strains can convert these compounds into various flavor, fragrance, and fine chemicals. This biotechnological application is notable for its efficiency and environmental sustainability (Shimoni et al., 2003).

Photoswitching Applications

This compound derivatives, like amidoazobenzene, have been used in developing photoswitches that operate without UV light. This advancement is significant in applications where UV light can be detrimental, such as in biological systems (Beharry, Sadovski & Woolley, 2011).

Wirkmechanismus

The mechanism of action of cis-Propenylbenzene in chemical reactions is complex and sensitive to surface structure . Competitive hydrogenation revealed that allylbenzene adsorbed on a different site from this compound and trans-β-methylstyrene and that allylbenzene inhibited hydrogenation of the other two isomers .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROGIFZRVHSFLM-KXFIGUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880652 | |

| Record name | (z)-1-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-90-5 | |

| Record name | beta-Methylstyrene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Propenylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (z)-1-phenylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(Z)-prop-1-enyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-METHYLSTYRENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the stereochemical outcomes of reactions involving cis-propenylbenzene and carbethoxynitrene or 2,4-dinitrobenzenesulphenylnitrene?

A1: Research indicates that both carbethoxynitrene and 2,4-dinitrobenzenesulphenylnitrene exhibit stereospecific addition to cis-propenylbenzene [, ]. Carbethoxynitrene, generated from ethyl azidoformate, forms an aziridine intermediate. The ring-opening of this aziridine proceeds with inversion of configuration at the phenyl-substituted carbon in dry acetic acid []. In contrast, the reaction in aqueous acetic acid results in a loss of stereospecificity []. For 2,4-dinitrobenzenesulphenylnitrene, generated by oxidation of the corresponding sulphenamide, the stereospecificity suggests an equilibrium between singlet and triplet nitrene spin states. Interestingly, the addition of the triplet state to cis-propenylbenzene appears to be reversible [].

Q2: Can anodic oxidation be used to selectively synthesize this compound derivatives?

A2: Yes, research suggests that anodic oxidation can be employed for the selective synthesis of cis-propenylbenzene derivatives []. This method demonstrates selectivity towards the oxidation of trans-methoxylated propenylbenzenes, providing a useful approach for obtaining pure cis-propenylbenzene derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)